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2,4-Difluoro-phenylthioaceticacid

Cat. No.: B11819259
M. Wt: 188.20 g/mol
InChI Key: NQCYGVZAFKEKMM-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organosulfur Compounds in Chemical Science

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. taylorandfrancis.comwikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high thermal and metabolic stability to fluorinated compounds. taylorandfrancis.com When combined with sulfur, another crucial element in many biologically active molecules, the resulting fluorinated organosulfur compounds exhibit a unique profile of reactivity and functionality. wikipedia.org

Overview of Thioacetic Acid Derivatives in Academic Research

Thioacetic acid and its derivatives are versatile reagents in organic synthesis. wikipedia.org They serve as a primary means of introducing thiol groups (-SH) into molecules, a process crucial for the synthesis of many biologically active compounds and materials. wikipedia.orgnih.gov The reactivity of the sulfur atom in thioacetic acid allows for a range of chemical transformations. researchgate.net

One of the most notable applications of thioacetic acid derivatives is in peptide synthesis. researchgate.net Inspired by the biosynthetic role of S-acetyl-coenzyme A, chemists have utilized thioacetic acid derivatives for the formation of peptide bonds. researchgate.net Additionally, these compounds are instrumental in radical-mediated reactions, providing a pathway for the synthesis of diverse organic structures with high selectivity. rsc.org The ability to convert carboxylic acids into their corresponding thioacids has further expanded the synthetic utility of this class of compounds. researchgate.net Research into new thioacetic acid derivatives is aimed at refining existing synthetic methods and exploring novel chemical reactions.

Scope and Research Objectives for 2,4-Difluoro-phenylthioaceticacid

The specific research interest in this compound stems from the combination of a difluorinated phenyl ring and a thioacetic acid moiety. This unique structure suggests potential applications in areas where the properties of both fluorinated compounds and thioacetic acid derivatives are advantageous.

While comprehensive research dedicated solely to this compound is not extensively documented in publicly available literature, the investigation of this compound would likely pursue several key objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and thoroughly characterizing its physicochemical properties. This includes determining its melting point, boiling point, spectral data (NMR, IR, MS), and crystal structure.

Exploration of Reactivity: Investigating the chemical reactivity of the thioacetic acid group in the context of the electron-withdrawing difluorophenyl substituent. This would involve studying its participation in reactions such as esterification, amidation, and radical additions.

Potential as a Building Block: Evaluating its utility as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical or materials science applications. The difluorophenyl group could serve as a key pharmacophore or a component for tuning material properties.

Biological Screening: As a fluorinated organosulfur compound, it would be a candidate for screening in various biological assays to assess any potential therapeutic activity.

The primary goal of research into this compound is to understand how the interplay between the difluorinated aromatic ring and the thioacetic acid functional group influences its chemical behavior and to explore its potential as a valuable tool in organic synthesis and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2OS B11819259 2,4-Difluoro-phenylthioaceticacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F2OS

Molecular Weight

188.20 g/mol

IUPAC Name

2-(2,4-difluorophenyl)ethanethioic S-acid

InChI

InChI=1S/C8H6F2OS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)

InChI Key

NQCYGVZAFKEKMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)S

Origin of Product

United States

Synthetic Methodologies for 2,4 Difluoro Phenylthioaceticacid and Analogues

Direct Synthesis Approaches to 2,4-Difluoro-phenylthioaceticacid

The most direct and common method for synthesizing arylthioacetic acids involves the S-alkylation of a corresponding thiophenol with a haloacetic acid derivative. This approach is a variation of the Williamson ether synthesis, applied to thioethers.

The primary synthetic route to this compound involves the nucleophilic substitution reaction between 2,4-difluorothiophenol (B157739) and an acetic acid derivative bearing a leaving group at the alpha-position. The most common reactant is chloroacetic acid or its corresponding esters, such as ethyl chloroacetate.

The reaction mechanism begins with the deprotonation of the thiol group (-SH) of 2,4-difluorothiophenol by a base to form a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of the haloacetic acid derivative, displacing the halide to form a new carbon-sulfur bond and yielding the thioether product. If an ester of haloacetic acid is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid.

Key Precursors:

Nucleophile: 2,4-Difluorothiophenol

Electrophile: Chloroacetic acid, Bromoacetic acid, or their corresponding alkyl esters (e.g., Ethyl chloroacetate).

The general reaction is as follows: Step 1 (Thiolate formation): 2,4-F₂-C₆H₃-SH + Base → 2,4-F₂-C₆H₃-S⁻ Step 2 (Nucleophilic Substitution): 2,4-F₂-C₆H₃-S⁻ + Cl-CH₂-COOH → 2,4-F₂-C₆H₃-S-CH₂-COOH + Cl⁻

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. Several factors can be adjusted, drawing from established protocols for similar S-alkylation reactions. researchgate.net

Base: The choice of base is critical for the efficient formation of the thiolate anion without promoting side reactions. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃). The strength and stoichiometry of the base must be carefully controlled.

Solvent: The reaction is typically performed in a polar solvent that can dissolve both the thiolate salt and the haloacetic acid derivative. Suitable solvents include water, ethanol, methanol, acetone, and dimethylformamide (DMF). For instance, the synthesis of 2,4-dichlorophenoxyacetic acid often involves an aqueous phase reaction. researchgate.net

Temperature: The reaction temperature influences the rate of reaction. While gentle heating can accelerate the substitution, excessive temperatures may lead to decomposition or unwanted side products. The reaction is often run at room temperature or under reflux, depending on the reactivity of the substrates.

Catalyst: While not always necessary for this type of reaction, a phase-transfer catalyst (PTC) can be employed, particularly when the reactants have low mutual solubility in a two-phase system (e.g., aqueous/organic).

The table below summarizes typical conditions that can be adapted for the synthesis of this compound based on analogous preparations.

ParameterCondition/ReagentPurpose
Base NaOH, KOH, K₂CO₃Deprotonation of thiophenol to form the reactive thiolate.
Solvent Water, Ethanol, AcetoneProvides a medium for the reaction to occur.
Temperature Room Temperature to RefluxControls the rate of the reaction.
Reactant Ratio Equimolar or slight excess of one reactantTo ensure complete conversion of the limiting reagent.

Synthesis of Structurally Related Difluoro(arylthio)acetic Acids

The methodologies used for synthesizing this compound can be extended to structurally related compounds. A key analogue is 2,2-Difluoro-2-(phenylthio)acetic acid, where two fluorine atoms are attached to the alpha-carbon of the acetic acid moiety.

The synthesis of this analogue typically involves a two-step process: the formation of a 2,2-difluoro-2-(phenylthio)acetate ester, followed by its hydrolysis to the carboxylic acid.

The final step in producing 2,2-Difluoro-2-(phenylthio)acetic acid is the hydrolysis of its ester precursor, such as ethyl 2,2-difluoro-2-(phenylthio)acetate. This conversion can be achieved under either acidic or basic conditions. mdpi.comamelica.org

Base-Mediated Hydrolysis (Saponification): This is the most common method, involving treatment of the ester with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. The reaction produces the carboxylate salt, which is then acidified in a separate workup step to yield the final carboxylic acid. nih.gov

Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) in an aqueous solution. This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products.

The hydrolysis of esters is a fundamental and well-studied reaction in organic chemistry. nii.ac.jp The rate and efficiency of the hydrolysis can be influenced by factors such as the steric hindrance around the carbonyl group, the concentration of the acid or base, and the reaction temperature. amelica.org

The table below presents general conditions for ester hydrolysis.

Hydrolysis TypeReagentsSolventTemperatureReference
Base-MediatedKOHMethanol/WaterRoom Temperature nih.gov
Base-Mediatedt-BuNH₂ / LiBrMethanol/WaterReflux amelica.org
Acid-CatalyzedH₂SO₄ or HClWaterHeating nii.ac.jp

The ester precursor, ethyl 2,2-difluoro-2-(phenylthio)acetate, is synthesized via a nucleophilic substitution reaction. In this case, a thiophenol (or its conjugate base, thiophenolate) acts as the nucleophile, attacking an ethyl halodifluoroacetate, such as ethyl bromodifluoroacetate or ethyl chlorodifluoroacetate. rsc.org

Thiophenols are effective nucleophiles, and their corresponding thiolates are even more potent. youtube.comyoutube.com The reaction proceeds via an SN2 mechanism, where the thiolate displaces the halide from the difluoroacetate (B1230586) ester to form the desired thioether product.

General Reaction Scheme: C₆H₅S⁻Na⁺ + BrCF₂COOEt → C₆H₅SCF₂COOEt + NaBr

This reaction benefits from the electron-withdrawing nature of the two fluorine atoms, which makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack. The choice of solvent and base to generate the thiolate follows similar principles as outlined in section 2.1.2.

NucleophileElectrophileProduct TypeMechanismReference
Thiolate (R-S⁻)Alkyl Halide (R'-X)Sulfide (B99878) (Thioether)SN2 youtube.com
Thiolate (R-S⁻)Epoxideβ-Hydroxy sulfideSN2 youtube.com
Amine (R-NH₂)HalodifluoroacetateFormamideDifluorocarbene intermediate rsc.org

Strategies for Introducing Arylthio-Difluoromethylene (ArSCF2) Motifs

The introduction of the arylthio-difluoromethylene (ArSCF2) group into organic molecules is a significant area of research. These motifs are of interest due to the unique properties conferred by the difluoromethylene group linked to a sulfur atom. Research in this area focuses on developing efficient and selective methods for the formation of C-S and C-F bonds.

Advanced Fluorination Strategies in Organosulfur Chemistry

The incorporation of fluorine atoms into organosulfur compounds can dramatically alter their physical, chemical, and biological properties. Several advanced strategies have been developed to achieve this transformation, each with its own advantages and applications.

Visible-Light Photoredox Catalysis for Fluorination of Arenes and Heteroarenes

Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the formation of carbon-fluorine bonds. researchgate.netvapourtec.comdntb.gov.uamdpi.com This methodology utilizes the energy of visible light to drive chemical reactions under mild conditions, often with high selectivity and functional group tolerance. mdpi.comresearchgate.net The process typically involves a photocatalyst that, upon light absorption, initiates an electron transfer cascade, leading to the generation of a reactive fluorine-containing radical. researchgate.net This radical can then react with arenes and heteroarenes to introduce fluorine or fluoroalkyl groups. researchgate.netvapourtec.comdntb.gov.ua

Key aspects of this strategy include:

Mild Reaction Conditions: These reactions are often carried out at room temperature, minimizing the decomposition of sensitive substrates. mdpi.com

High Functional Group Tolerance: The method is compatible with a wide range of functional groups, allowing for the late-stage fluorination of complex molecules. mdpi.comresearchgate.net

Diverse Fluorinating Agents: A variety of reagents can be used to introduce fluorine, including those for direct fluorination (F-), trifluoromethylation (CF3-), and other fluoroalkylation reactions. researchgate.netvapourtec.comdntb.gov.ua

Catalyst TypeFluorinating AgentSubstrateKey Feature
Transition Metal PhotocatalystsCF3SO2ClArenes, HeteroarenesDirect attachment of CF3 group. researchgate.net
Organic PhotocatalystsCF3SO2NaHeteroaromatic compoundsUtilizes an organic dye as the photocatalyst. mdpi.com

Electrophilic Fluorination of Aromatic and Unsaturated Organosulfur Precursors

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org This approach is particularly useful for the synthesis of organofluorine compounds where a direct nucleophilic substitution is not feasible. wikipedia.orgrsc.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly employed as electrophilic fluorinating agents due to their stability, safety, and effectiveness. wikipedia.org

The mechanism of electrophilic fluorination is a subject of ongoing research, with possibilities including an SN2-type pathway or a single-electron transfer (SET) process. wikipedia.org The choice of fluorinating reagent and reaction conditions can be tailored to achieve the desired outcome. For instance, N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) are effective for a range of substrates. wikipedia.org A notable reagent, Selectfluor, is an electrophilic fluorinating agent of the N-F class that has been used for the selective fluorination of various hydrocarbons. rsc.org In some cases, elemental sulfur can mediate the synthesis of acyl fluorides from carboxylic acids using Selectfluor. organic-chemistry.org

Nucleophilic Aromatic Substitution (S_NAr) for Fluorination

Nucleophilic aromatic substitution (S_NAr) is a fundamental reaction for introducing nucleophiles, including fluoride (B91410) ions, onto an aromatic ring. masterorganicchemistry.comyoutube.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In the context of fluorination, a common leaving group is a nitro group or a halogen. The reaction proceeds through a Meisenheimer intermediate, a negatively charged species that is stabilized by the electron-withdrawing substituents. masterorganicchemistry.com

A significant advantage of S_NAr is that fluorine itself can act as a leaving group, which is counterintuitive given the strength of the C-F bond. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.com The high electronegativity of fluorine activates the ring towards this attack. masterorganicchemistry.com Recent advancements have focused on developing milder and more efficient S_NAr fluorination methods, including the use of organic photoredox catalysis to facilitate the reaction on unactivated fluoroarenes. nih.govnih.govresearchgate.net

General Synthetic Routes for Thioacetic Acid Derivatives

Thioacetic acid and its derivatives are versatile building blocks in organic synthesis, primarily used for the introduction of thiol groups. wikipedia.org The synthesis of thioacetic acid itself can be achieved by reacting acetic anhydride (B1165640) with hydrogen sulfide or by treating glacial acetic acid with phosphorus pentasulfide followed by distillation. wikipedia.org

A common method for preparing thiols from alkyl halides involves a four-step sequence utilizing potassium thioacetate (B1230152):

Neutralization of thioacetic acid to form its salt. wikipedia.org

Nucleophilic substitution of the alkyl halide with the thioacetate salt to form a thioacetate ester. wikipedia.org

Hydrolysis of the thioacetate ester to the corresponding thiol. wikipedia.org

Acidification to yield the final thiol product. wikipedia.org

Another important application is the radical-mediated addition of thioacids to alkenes, known as the acyl thiol-ene reaction. rsc.org This process allows for the anti-Markovnikov installation of a thioester, which can subsequently be hydrolyzed to a thiol. rsc.org This two-step sequence provides a reliable method for synthesizing thiol derivatives from readily available alkenes. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2,4 Difluoro Phenylthioaceticacid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,4-Difluoro-phenylthioacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and environment.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 2,4-Difluoro-phenylthioacetic acid is characterized by distinct signals corresponding to the aromatic, methylene (B1212753), and carboxylic acid protons. The aromatic region typically displays complex multiplets due to spin-spin coupling between the protons and the adjacent fluorine atoms (H-F coupling) as well as coupling between the protons themselves (H-H coupling). The methylene protons (-S-CH₂-) are expected to appear as a singlet, while the carboxylic acid proton (-COOH) typically presents as a broad singlet that can be exchanged with deuterium (B1214612) oxide.

¹³C NMR spectroscopy provides information on the carbon skeleton. mdpi.comresearchgate.net The spectrum will show signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six aromatic carbons. The carbons directly bonded to fluorine (C-2 and C-4) will exhibit large coupling constants (¹JCF), and smaller couplings will be observed for carbons two or three bonds away (²JCF, ³JCF). These C-F couplings are highly diagnostic for assigning the aromatic signals. mdpi.com Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are instrumental in unequivocally assigning all proton and carbon signals by revealing their correlations. scielo.br

Predicted ¹H and ¹³C NMR Data for 2,4-Difluoro-phenylthioacetic acid Predicted values are based on analogous compounds and general NMR principles.

¹H NMR
Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Ar-H 7.0 - 7.6 m
-S-CH ₂- ~3.7 s

¹³C NMR

Carbon Predicted Chemical Shift (δ, ppm) C-F Coupling
C =O 170 - 175 -
Ar-C -F 155 - 165 d, ¹JCF ≈ 240-250 Hz
Ar-C 110 - 135 d or dd, nJCF

¹⁹F NMR for Fluorine-Containing Moieties

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for the analysis of 2,4-Difluoro-phenylthioacetic acid. wikipedia.orgnih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. nih.gov

For this molecule, two distinct signals are expected, one for the fluorine at the C-2 position and one for the fluorine at the C-4 position. These signals will appear as doublets of doublets due to coupling to the adjacent aromatic protons and to each other (ortho F-F coupling is typically not observed, but meta F-F coupling is). The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, minimizing spectral overlap. wikipedia.org

Predicted ¹⁹F NMR Data for 2,4-Difluoro-phenylthioacetic acid Predicted values are relative to a standard like CFCl₃.

Fluorine Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz)
F (at C-2) -110 to -120 dd ³JFH, ⁴JFF

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's bonds. nih.gov These two methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com

For 2,4-Difluoro-phenylthioacetic acid, key characteristic bands can be predicted. The IR spectrum is expected to be dominated by a strong, broad absorption for the O-H stretch of the hydrogen-bonded carboxylic acid dimer, and a very strong C=O stretching absorption. The C-F bonds will give rise to strong absorptions in the fingerprint region. In the Raman spectrum, aromatic C=C stretching and the symmetric C-S stretching modes are often prominent. Analysis of these spectra can confirm the presence of the key functional groups and provide insights into molecular conformation and intermolecular interactions, such as hydrogen bonding. researchgate.netpsu.edunih.gov

Predicted Vibrational Frequencies for 2,4-Difluoro-phenylthioacetic acid

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H stretch -COOH (dimer) 2500 - 3300 Strong, Broad Weak
Aromatic C-H stretch Ar-H 3000 - 3100 Medium Medium
Aliphatic C-H stretch -CH₂- 2900 - 3000 Medium Medium
C=O stretch -COOH 1680 - 1720 Very Strong Medium
Aromatic C=C stretch Ar 1450 - 1600 Medium-Strong Strong
C-F stretch Ar-F 1100 - 1250 Strong Weak

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org For 2,4-Difluoro-phenylthioacetic acid (C₈H₆F₂O₂S), the molecular weight is 204.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 204.

The fragmentation of the molecular ion is predictable based on the functional groups present. libretexts.orgmiamioh.edu Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical (·OH, M-17) and the loss of the carboxyl group (·COOH, M-45). libretexts.org Alpha-cleavage next to the sulfur atom could lead to the loss of the ·CH₂COOH radical, resulting in a prominent peak for the 2,4-difluorothiophenyl cation. Another key fragmentation would be the cleavage of the C-S bond, yielding a [C₆H₃F₂S]⁺ fragment.

Predicted Key Fragments in the Mass Spectrum of 2,4-Difluoro-phenylthioacetic acid

m/z Lost Fragment Resulting Ion Structure
204 - [C₆H₃F₂(S)CH₂COOH]⁺˙ (Molecular Ion)
159 ·COOH [C₆H₃F₂SCH₂]⁺
145 ·CH₂COOH [C₆H₃F₂S]⁺

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the 2,4-Difluoro-phenylthioacetic acid molecule.

A key structural feature that would be revealed is the nature of the intermolecular interactions. Carboxylic acids commonly form centrosymmetric dimers in the solid state through strong hydrogen bonds between their -COOH groups. X-ray analysis would confirm the presence of such dimers and provide exact distances for the O-H···O hydrogen bonds. Furthermore, it would elucidate other potential intermolecular contacts, such as C-H···F or C-H···π interactions, which influence the crystal packing.

Surface-Sensitive Spectroscopic Probes for Interfacial Reactions (e.g., XPS, HREELS)

To understand how 2,4-Difluoro-phenylthioacetic acid interacts with surfaces, specialized surface-sensitive techniques are employed. X-ray Photoelectron Spectroscopy (XPS) can analyze the elemental composition and chemical states of the atoms in the top few nanometers of a material. youtube.com For this molecule adsorbed on a substrate, XPS could confirm the presence of C, O, S, and F. High-resolution scans of the C 1s, O 1s, S 2p, and F 1s regions would provide information on the chemical bonding, for instance, distinguishing between the carbonyl (C=O) and hydroxyl (C-OH) components of the carboxylic acid group. youtube.com

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface vibrational technique that can provide information about the orientation of adsorbed molecules. By analyzing the vibrational modes of the adsorbed 2,4-Difluoro-phenylthioacetic acid, HREELS can determine whether the molecule lies flat on the surface or is oriented in a specific way, for example, binding through its sulfur atom or its carboxylic acid group.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. uni-halle.deyoutube.com Free radicals, being paramagnetic, are often transient and highly reactive, making them challenging to study. nih.gov EPR spectroscopy is uniquely sensitive to these species, providing information about their electronic structure and environment. youtube.comuniversite-paris-saclay.fr

In the context of 2,4-Difluoro-phenylthioacetic acid, radical species can be generated through various mechanisms, such as oxidation of the thiol group or homolytic cleavage of the S-C bond. The resulting thiyl radicals (RS•) or carbon-centered radicals are of significant interest. The direct EPR detection of thioacyl radicals has been historically challenging, with such species often being elusive. researchgate.net

The primary method for detecting short-lived radicals is spin trapping. nih.govnih.gov This involves using a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable paramagnetic radical adduct. nih.gov The resulting EPR spectrum of the spin adduct provides characteristic hyperfine splitting patterns that can help identify the original radical. nih.gov Common spin traps include nitrone compounds like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.gov

For radicals derived from 2,4-Difluoro-phenylthioacetic acid, the EPR spectrum would be analyzed to determine key parameters like the g-factor and hyperfine coupling constants (A). The g-factor provides information about the electronic environment of the unpaired electron. Hyperfine couplings arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³³S), offering structural information about the radical. The presence of two fluorine atoms on the phenyl ring would be expected to produce additional hyperfine splitting, aiding in the structural assignment of the radical.

Table 1: Hypothetical EPR Parameters for a Radical Adduct of a 2,4-Difluoro-phenylthioacetic acid Derivative

ParameterValueInterpretation
g-value~2.006Characteristic of a sulfur-centered radical adduct.
A(N)14.5 GHyperfine coupling to the nitrogen nucleus of the spin trap.
A(H)10.2 GHyperfine coupling to a beta-hydrogen atom.
A(F)1.8 GHyperfine coupling to fluorine nuclei on the phenyl ring.

This table is illustrative and shows the type of data obtained from an EPR spin trapping experiment. Actual values would be determined experimentally.

Advanced Structural Characterization Techniques for Materials Science

The material properties of 2,4-Difluoro-phenylthioacetic acid and its derivatives, particularly in solid-state applications, are dictated by their crystal structure and intermolecular interactions. Advanced diffraction techniques are indispensable for elucidating these features.

X-ray Crystallography is a cornerstone technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For a compound like 2,4-Difluoro-phenylthioacetic acid, single-crystal X-ray diffraction can reveal bond lengths, bond angles, and the conformation of the molecule. Furthermore, it elucidates the packing of molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups) and potential π-π stacking of the aromatic rings. researchgate.net These interactions are crucial for understanding the physical properties of the material.

In cases where only microcrystalline powders are available, techniques like small-molecule serial femtosecond X-ray crystallography (smSFX) can be employed. This method is particularly useful for beam-sensitive materials and can solve complex structures from thousands of diffraction patterns obtained from randomly oriented microcrystals. nih.gov

Another powerful technique is Fluorine K-edge μ-X-ray absorption near-edge structure (μ-XANES) spectroscopy . This method can be combined with μ-X-ray fluorescence (μ-XRF) mapping to visualize the distribution of fluorine-containing compounds on a surface and to determine the chemical environment of the fluorine atoms (i.e., whether they are part of organic or inorganic species). rsc.org This is particularly relevant for analyzing formulated materials or environmental samples containing derivatives of 2,4-Difluoro-phenylthioacetic acid. rsc.org

Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative of 2,4-Difluoro-phenylthioacetic acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.56
b (Å)5.43
c (Å)19.87
β (°)98.5
Volume (ų)912.4
Z4
Calculated Density (g/cm³)1.52

This data is representative of what would be obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical.

Scanning Electron Microscopy (SEM) for Morphology and Compositional Analysis

Scanning Electron Microscopy (SEM) is a vital tool for characterizing the surface topography and elemental composition of materials. semanticscholar.org An SEM scans a focused beam of electrons over a sample's surface to produce high-resolution images of its morphology. For materials derived from 2,4-Difluoro-phenylthioacetic acid, SEM can reveal details about particle size, shape, and surface texture, which are critical for applications in areas like pharmaceuticals and materials science. mdpi.com

Coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) , SEM can perform elemental analysis. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for qualitative and quantitative compositional analysis. semanticscholar.org For a derivative of 2,4-Difluoro-phenylthioacetic acid, SEM-EDX would be used to confirm the presence and map the distribution of key elements such as Carbon (C), Oxygen (O), Fluorine (F), and Sulfur (S). This is particularly useful for verifying the homogeneity of a sample or analyzing composite materials. mdpi.com

Automated SEM-EDX systems can rapidly analyze a large number of particles to provide statistically relevant data on elemental composition and particle size distribution. semanticscholar.org This information is crucial for quality control and understanding the structure-property relationships in materials developed from 2,4-Difluoro-phenylthioacetic acid.

Table 3: Example SEM-EDX Elemental Analysis of a Purified 2,4-Difluoro-phenylthioacetic acid Crystal

ElementAtomic % (Hypothetical)
Carbon (C)52.1
Oxygen (O)17.4
Fluorine (F)21.7
Sulfur (S)8.8

This table represents typical output from an SEM-EDX analysis, showing the relative abundance of constituent elements. The values are hypothetical and assume a pure sample.

Synthetic Transformations and Applications of 2,4 Difluoro Phenylthioaceticacid Derivatives in Organic Synthesis

Incorporation into Complex Molecular Architectures

Derivatives of 2,4-Difluoro-phenylthioaceticacid serve as valuable synthons for constructing intricate molecular frameworks, leveraging the reactivity of the thioacetic acid moiety and the specific properties imparted by the difluorophenyl group.

Synthesis of Thiodifluorooxindole Derivatives

The direct synthesis of thiodifluorooxindole derivatives utilizing this compound as a primary starting material is not a prominently featured transformation in a review of available scientific literature. While the structural components suggest a potential for such cyclization reactions, specific methodologies and research findings detailing this pathway are not widely documented.

Formation of Difluoromethyl-Containing Pseudopeptides via Multicomponent Reactions

A significant application of thioacetic acid derivatives, structurally related to this compound, is in the synthesis of difluoromethyl-containing pseudopeptides through multicomponent reactions (MCRs). MCRs are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the initial substrates.

Specifically, 2,2-difluoro-2-(phenylthio)acetic acid, a close analogue of the title compound, serves as a crucial component in the Ugi multicomponent reaction. sigmaaldrich.com In this process, an aldehyde (e.g., benzaldehyde), an amine (e.g., substituted anilines), and an isocyanide react with the thioacetic acid derivative to form a complex pseudopeptide structure in a single, atom-economical step. sigmaaldrich.com The phenylthio group acts as a protecting group for the difluoromethyl moiety. A subsequent desulfanylation step, often carried out with tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN), removes the phenylsulfanyl group to yield the final CF2H-containing pseudopeptide. sigmaaldrich.com This two-step sequence provides an efficient and novel protocol for accessing these valuable fluorinated peptide mimics. sigmaaldrich.com

Table 1: Ugi Multicomponent Reaction for Pseudopeptide Synthesis

Component 1Component 2Component 3Component 4Product Type
AldehydeAmineIsocyanide2,2-difluoro-2-(phenylthio)acetic acidα-Acylamino Amide Intermediate

Functionalization of Aromatic and Heteroaromatic Systems

The use of this compound or its activated derivatives (like the corresponding acyl chloride) for the direct functionalization of other aromatic and heteroaromatic systems, for instance via Friedel-Crafts acylation, is a theoretically plausible synthetic strategy. sigmaaldrich.comwikipedia.orgbyjus.com This type of reaction typically involves an acyl chloride and a Lewis acid catalyst reacting with an aromatic ring to form a ketone. wikipedia.orgmasterorganicchemistry.com However, specific, detailed research findings demonstrating this application with 2,4-Difluoro-phenylthioacetyl chloride are not extensively reported in the surveyed literature. Therefore, while the principles of electrophilic aromatic substitution support this potential, documented examples remain scarce.

Role as a Privileged Scaffold in Chemical Space Exploration

In medicinal chemistry and drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The strategic modification of these core structures allows for the efficient exploration of biologically relevant chemical space. wikipedia.org

Heterocycle-thioacetic acid derivatives are considered an important class of privileged scaffolds, possessing a wide spectrum of biological properties. The general structure, which includes an aromatic or heterocyclic core linked to a thioacetic acid fragment, is a recurring motif in bioactive molecules. The this compound structure fits this classification. The diaryl thioether motif, with its flexible thio-linkage and substituted aromatic rings, can improve properties like cell membrane penetration due to increased lipophilicity and can enhance metabolic stability. The presence of fluorine atoms can further modulate physicochemical properties such as pKa, binding affinity, and metabolic pathways. acs.org By utilizing this scaffold, chemists can generate libraries of diverse compounds for screening, navigating the vast possibilities of chemical space to identify new bioactive agents. wikipedia.orgbyjus.com

Derivatization for Material Science Applications

The application of this compound derivatives in the field of material science, such as in the synthesis of novel polymers or functional organic materials, is not a well-documented area of research. While fluorinated thiophene (B33073) derivatives are known to be valuable for materials with specific electrical and optical properties, the direct synthetic lineage from this compound for such applications is not clearly established in the available literature. thieme-connect.comresearchgate.net

Applications in Organic Reaction Development

The development of new and efficient organic reactions is crucial for advancing chemical synthesis. This compound and its analogues contribute to this field by enabling novel transformations.

The most prominent example is its role in the development of multicomponent reactions for synthesizing complex molecules. As detailed previously (Section 6.1.2), its use in the Ugi reaction followed by desulfanylation showcases a novel protocol for creating difluoromethyl-containing pseudopeptides. sigmaaldrich.com This demonstrates how a specifically designed building block can be pivotal in establishing a new synthetic route. Developing such MCRs is a major goal in organic chemistry because they increase efficiency, reduce waste, and allow for the rapid generation of molecular diversity from simple starting materials. wikipedia.org The successful incorporation of this fluorinated thioacetic acid into the Ugi reaction is a clear example of its utility in expanding the toolkit of synthetic organic chemists.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Difluoro-phenylthioacetic acid with high purity?

  • Methodological Answer : Synthesis typically involves coupling a 2,4-difluorophenylthiol moiety with a bromo- or chloroacetic acid derivative. Key steps include:
  • Thiol-Acetic Acid Coupling : React 2,4-difluorothiophenol with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>98%) and characterize using 1H^1H-NMR and 13C^{13}C-NMR to verify substitution patterns .

Q. How can researchers characterize the structural and electronic properties of 2,4-Difluoro-phenylthioacetic acid?

  • Methodological Answer :
  • Spectroscopy : Use 19F^{19}F-NMR to confirm fluorine positions (δ ~ -110 to -120 ppm for ortho/para fluorines) and IR spectroscopy to identify the thioether (C-S-C, ~680 cm1^{-1}) and carboxylic acid (O-H, ~2500–3000 cm1^{-1}) groups .
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and HOMO-LUMO gaps, which predict reactivity and interaction with biological targets .

Q. What are the best practices for evaluating the stability of 2,4-Difluoro-phenylthioacetic acid under experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Incubate the compound at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) and analyze photoproducts using LC-MS .
  • pH Stability : Test solubility and stability in buffers (pH 2–10) to identify optimal storage conditions .

Advanced Research Questions

Q. How does the introduction of fluorine atoms at the 2 and 4 positions influence the compound’s bioactivity and metabolic resistance?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Compare the compound’s half-life in microsomal assays (e.g., human liver microsomes) with non-fluorinated analogs. Use 18F^{18}F-radiolabeling to track metabolic pathways . Structural analogs with 2,4-difluoro substitutions show improved binding to hydrophobic enzyme pockets (e.g., COX-2), as demonstrated in molecular docking studies .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and control compounds. Verify compound purity via LC-MS and adjust DMSO concentrations (<0.1% to avoid cytotoxicity) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers caused by assay variability .

Q. How can in silico and in vitro models be integrated to predict the enzyme inhibitory potential of 2,4-Difluoro-phenylthioacetic acid?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with target enzymes (e.g., HDACs) over 100 ns trajectories to assess binding stability and key residue interactions .
  • In Vitro Validation : Use fluorescence-based assays (e.g., HDAC-Glo™) to measure inhibition at varying concentrations (1 nM–100 μM). Cross-validate with SPR to determine binding kinetics (KD_D) .

Q. What role do the thioether and carboxylic acid groups play in modulating solubility and membrane permeability?

  • Methodological Answer :
  • LogP Measurement : Determine octanol-water partition coefficients to assess lipophilicity. Thioether groups typically increase LogP (e.g., ~2.5), while the carboxylic acid enhances aqueous solubility at physiological pH .
  • Caco-2 Permeability Assays : Evaluate intestinal absorption potential; acidic moieties may require prodrug strategies (e.g., esterification) to improve bioavailability .

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